molecular formula C12H15F2NO2 B2796117 Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate CAS No. 2132349-64-3

Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate

Cat. No. B2796117
CAS RN: 2132349-64-3
M. Wt: 243.254
InChI Key: INBNWQYNYKOUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate, also known as DBA-NH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a building block for drug discovery.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been used as a building block for the synthesis of various biologically active compounds. For instance, it has been used to synthesize inhibitors of protein tyrosine phosphatases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has also been employed in the synthesis of inhibitors of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure. Additionally, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been used to synthesize potent inhibitors of the hepatitis C virus.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate is not well understood. However, it is believed to act as a covalent modifier of proteins, thereby inhibiting their activity. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to inhibit the activity of protein tyrosine phosphatases and histone deacetylases, which are known to be involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit potent inhibitory activity against various enzymes, including protein tyrosine phosphatases and histone deacetylases. This inhibition can lead to changes in cellular signaling pathways and gene expression, which can ultimately affect cellular processes such as proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate in lab experiments is its ease of synthesis. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate can be synthesized in two steps from commercially available starting materials. Additionally, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit potent inhibitory activity against various enzymes, making it a useful tool for studying the role of these enzymes in cellular processes. However, one limitation of using Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate is its potential toxicity. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate in scientific research. One potential application is in the development of novel therapies for cancer. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit potent inhibitory activity against histone deacetylases, which are known to play a role in the development of various types of cancer. Therefore, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate may be useful in the development of new cancer therapies. Additionally, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate may be useful in the development of new antiviral therapies. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit potent inhibitory activity against the hepatitis C virus, which is a major cause of liver disease worldwide. Therefore, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate may be useful in the development of new therapies for this disease.

Synthesis Methods

Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate can be synthesized through a two-step reaction process. The first step involves the reaction of tert-butyl 4-formyl-2,6-difluorobenzoate with paraformaldehyde in the presence of ammonium formate as a catalyst. The resulting intermediate is then reacted with ammonia in methanol to yield Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate as a white crystalline solid.

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2/c1-12(2,3)17-11(16)10-8(13)4-7(6-15)5-9(10)14/h4-5H,6,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBNWQYNYKOUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1F)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate

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